molecular formula I3O9Tb B087790 Terbium triiodate CAS No. 14732-20-8

Terbium triiodate

Cat. No.: B087790
CAS No.: 14732-20-8
M. Wt: 683.63 g/mol
InChI Key: BQNHJSVUMZSXKE-UHFFFAOYSA-K
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Description

Terbium triiodate (Tb(IO₃)₃) is a terbium(III) compound within the lanthanide iodate family. Terbium, a rare earth element (atomic number 65), exhibits a +3 oxidation state in most compounds, contributing to its stability in ionic lattices . This compound likely adopts a coordination structure similar to other lanthanide iodates, such as dysprosium triiodate (Dy(IO₃)₃) or holmium triiodate (Ho(IO₃)₃), characterized by strong ionic bonding and high thermal resilience .

Key inferred properties of this compound include:

  • Coordination geometry: Likely octahedral or trigonal prismatic, as observed in terbium(III) coordination complexes .
  • Thermal stability: Expected to follow trends in lanthanide mandelates, where terbium compounds exhibit distinct decomposition profiles compared to neighboring lanthanides .
  • Optical properties: Potential luminescence due to terbium's characteristic green emission under UV excitation, as seen in terbium-doped scintillators .

Properties

CAS No.

14732-20-8

Molecular Formula

I3O9Tb

Molecular Weight

683.63 g/mol

IUPAC Name

terbium(3+);triiodate

InChI

InChI=1S/3HIO3.Tb/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3

InChI Key

BQNHJSVUMZSXKE-UHFFFAOYSA-K

SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tb+3]

Canonical SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tb+3]

Other CAS No.

14732-20-8

Origin of Product

United States

Chemical Reactions Analysis

Direct Reaction of Terbium and Iodine

The elemental reaction between terbium metal and iodine gas produces TbI₃:
2Tb+3I22TbI32\,\text{Tb}+3\,\text{I}_2\rightarrow 2\,\text{TbI}_3
This reaction occurs at elevated temperatures (500–700°C) and requires controlled conditions to avoid side products like terbium oxides .

Acid-Base Reactions

Hydriodic acid (HI) reacts with terbium precursors to yield hydrated TbI₃:

  • With terbium oxide:
    Tb2O3+6HI2TbI3+3H2O\text{Tb}_2\text{O}_3+6\,\text{HI}\rightarrow 2\,\text{TbI}_3+3\,\text{H}_2\text{O}

  • With terbium hydroxide:
    2Tb OH 3+6HI2TbI3+6H2O2\,\text{Tb OH }_3+6\,\text{HI}\rightarrow 2\,\text{TbI}_3+6\,\text{H}_2\text{O}
    These reactions occur in aqueous or alcoholic solutions, with precipitation of TbI₃ hydrates .

Alternative Methods

  • Mercury(II) iodide displacement :
    Tb+3HgI2TbI3+3Hg\text{Tb}+3\,\text{HgI}_2\rightarrow \text{TbI}_3+3\,\text{Hg}
    Conducted at 500°C, this method avoids oxygen contamination .

Synthesis Method Conditions Key Features
Direct elemental reaction500–700°C, inert atmosphereHigh purity, minimal byproducts
Hydriodic acid reactionAqueous solution, 25–100°CYields hydrated TbI₃
Mercury(II) iodide route500°C, sealed containerAvoids oxide formation, requires Hg handling

Hydrolysis in Water

Terbium triiodide dissolves in cold water but hydrolyzes in hot water, forming terbium(III) hydroxide:
TbI3+3H2OTb OH 3+3HI\text{TbI}_3+3\,\text{H}_2\text{O}\rightarrow \text{Tb OH }_3\downarrow +3\,\text{HI}
The hydrolysis is pH-dependent, with complete precipitation of Tb(OH)₃ above pH 6 .

Reaction with Acids

  • Hydrochloric acid (HCl) :
    Dissolves TbI₃ to form terbium(III) chloride:
    TbI3+3HClTbCl3+3HI\text{TbI}_3+3\,\text{HCl}\rightarrow \text{TbCl}_3+3\,\text{HI}
    Fluorescence studies indicate that terbium iodide solutions emit green light under UV excitation, attributed to Tb³⁺ electronic transitions .

  • Sulfuric acid (H₂SO₄) :
    Reacts vigorously to produce terbium(III) sulfate and iodine vapors:
    2TbI3+3H2SO4Tb2(SO4)3+6HI2\,\text{TbI}_3+3\,\text{H}_2\text{SO}_4\rightarrow \text{Tb}_2(\text{SO}_4)_3+6\,\text{HI}

Thermal Decomposition

Heating TbI₃ above 900°C induces decomposition:
2TbI32TbI2+I22\,\text{TbI}_3\rightarrow 2\,\text{TbI}_2+\text{I}_2\uparrow
Further heating yields terbium metal and iodine gas .

Key Research Findings

  • Fluorescence mechanism : The fluorescence of TbI₃ solutions is linked to energy transfer between iodide ligands and Tb³⁺ ions, with minimal interference from oxide impurities .

  • Stability : TbI₃ is hygroscopic but resists oxidation in dry air, making it suitable for high-temperature applications .

Comparison with Similar Compounds

Structural and Thermal Comparisons

Table 1: Thermal Decomposition Profiles of Terbium and Related Lanthanide Compounds

Compound Dehydration Step (°C) Mass Loss (%) Decomposition Pattern Reference
Terbium mandelate 70–195 5.61 Distinct endothermic peak
Dysprosium mandelate Similar to Ho, Er, Y ~5.5 Shared TG-DTA profile
Holmium mandelate Similar to Dy, Er, Y ~5.5 Shared TG-DTA profile

Key Findings :

  • Terbium compounds, including mandelates, exhibit unique thermal behavior compared to dysprosium, holmium, and erbium analogs. For example, terbium mandelate dehydrates with a sharp endothermic peak at 180°C, while others display overlapping profiles .
  • This suggests terbium triiodate may decompose at higher temperatures or via different mechanisms than Dy(IO₃)₃ or Ho(IO₃)₃.

Chemical and Redox Behavior

Table 2: Redox Properties of Terbium vs. Neighboring Lanthanides

Element Common Oxidation States Redox Activity Separation Challenges
Tb +3, +4 Moderate Requires oxidation to +4 for isolation
Dy +3 Low High similarity to Ho, Er
Ho +3 Low High similarity to Dy, Er

Key Findings :

  • Terbium’s ability to oxidize to +4 (e.g., Tb(IV) fluoride as a strong fluorinating agent ) distinguishes it from Dy and Ho, which predominantly remain +3. This redox flexibility could influence this compound’s stability in oxidizing environments .

Functional and Application-Based Comparisons

Key Findings :

  • red for europium) .
  • Compared to dysprosium triiodate, this compound might offer superior catalytic activity due to terbium’s mixed oxidation states, as seen in Tb(III,IV) oxide .

Q & A

Q. What are the established synthesis methods for terbium triiodate, and how can purity be validated?

this compound can be synthesized via solution-phase post-synthetic modification (PSM) processes, where terbium ions are immobilized on precursor frameworks (e.g., zirconium-based metal-organic frameworks). Key steps include optimizing reaction time, temperature, and ligand coordination to prevent aggregation . Purity validation involves energy-dispersive X-ray spectroscopy (EDS) for elemental mapping and X-ray diffraction (XRD) to confirm crystallinity. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies terbium content, while dynamic light scattering (DLS) detects nanoparticle aggregation .

Q. How do researchers characterize the photoluminescent properties of this compound?

Photoluminescence (PL) studies typically employ time-resolved emission spectroscopy (TRES) to analyze terbium’s 4f-4f transitions. Excitation wavelengths (e.g., 487 nm) are selected based on ligand-to-metal charge transfer bands. Decay-associated spectra (DAS) are generated using Maximum Entropy (MaxEnt) analysis, which provides robust lifetime measurements compared to conventional least-squares methods. Data interpretation should account for environmental factors (e.g., solvent polarity) and potential quenching agents like nitrite ions .

Advanced Research Questions

Q. How can contradictions in photoluminescence data from this compound studies be resolved?

Discrepancies in PL lifetimes or intensities often arise from methodological differences, such as excitation sources or data analysis algorithms. To resolve these:

  • Compare results from MaxEnt and global exponential nonlinear least-squares (GExpNLLS) analysis, prioritizing MaxEnt for its reliability in nonideal conditions .
  • Standardize experimental parameters (e.g., sample concentration, temperature) across studies.
  • Use triplicate measurements and outlier removal protocols to minimize noise .

Q. What strategies optimize this compound’s energy-transfer efficiency in sensor applications?

Energy-transfer efficiency hinges on ligand alignment and terbium ion spacing. Advanced approaches include:

  • Modifying MOF frameworks to enhance antenna effects (e.g., using BTB linkers to promote Förster resonance energy transfer) .
  • Doping with co-sensitizers (e.g., europium) to broaden absorption spectra.
  • Testing under varying pH and ionic strengths to simulate real-world sensing environments .

Q. How do researchers address terbium ion leaching during catalytic or sensing applications?

Leaching is mitigated by:

  • Covalent immobilization of terbium ions via chelating ligands (e.g., acetate or phthalocyanine derivatives) .
  • Stability testing using accelerated aging protocols (e.g., exposure to high temperatures or acidic media).
  • Monitoring ion release via atomic absorption spectroscopy (AAS) over extended operational periods .

Methodological Considerations

Q. What statistical methods are recommended for analyzing this compound’s spectroscopic data?

  • For PL decay kinetics: Apply multi-exponential fitting with Bayesian inference to handle heterogeneous samples.
  • Use principal component analysis (PCA) to identify dominant spectral features in multivariate datasets .
  • Report confidence intervals for lifetime measurements to quantify uncertainty .

Q. How should researchers design experiments to study this compound’s reactivity with halides?

  • Conduct competitive binding assays with iodide/bromide solutions, monitored via UV-Vis or PL spectroscopy.
  • Pair with density functional theory (DFT) calculations to predict binding affinities and transition states.
  • Control humidity to prevent hydrolysis, which can alter reaction pathways .

Data Reproducibility and Reporting

Q. What metadata is critical for ensuring reproducibility in this compound synthesis?

Document:

  • Precursor molar ratios and solvent purity.
  • Stirring rate, reaction vessel material (e.g., glass vs. PTFE), and inert gas flow rates.
  • Raw EDS/XRD data files and instrument calibration logs .

Q. How can interdisciplinary collaboration enhance this compound research?

  • Partner with computational chemists to model terbium’s electronic structure.
  • Collaborate with material scientists to explore hybrid composites (e.g., terbium-triiodate/graphene oxides) for enhanced conductivity .

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